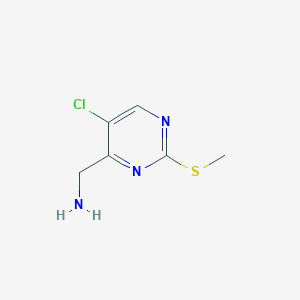

4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUFMISHXIKMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Malononitrile-Based Cyclization

JPH05112535A details a method for synthesizing 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine, a structural analog. Here, malononitrile reacts with carbon disulfide and a base (e.g., potassium hydroxide) to form dicyanodithioacetic acid (I), which undergoes methylation with dimethyl sulfate to yield dicyanoketenedimethyl mercaptal (II). Subsequent treatment with cyanamide in the presence of sodium metholate generates an intermediate that cyclizes under HCl to form the pyrimidine core (Fig. 1A).

Adaptation for Target Compound

To obtain this compound, the nitrile group at C5 in intermediate (II) must be reduced to an aminomethyl group. Catalytic hydrogenation using Raney nickel or palladium-on-carbon under mild conditions (e.g., H₂ at 30–50 psi) achieves this transformation. The chloro substituent is introduced via chlorination of a hydroxyl or thioether precursor using POCl₃ or SOCl₂.

Functional Group Interconversion on Pre-Formed Pyrimidines

Aminomethyl Group Installation

The aminomethyl moiety at C4 is introduced via reductive amination or nitrile reduction. CN102161660A describes the use of ethyl 2-aminothiazole-5-carboxylate in nucleophilic substitution reactions with chloro-pyrimidines. Applying this strategy, 4-chloro-5-nitro-2-(methylthio)pyrimidine reacts with benzylamine to install a benzylaminomethyl group, which is subsequently deprotected via hydrogenolysis to yield the primary amine.

Optimization of Reaction Conditions

Regioselectivity Control

A key challenge in pyrimidine synthesis is avoiding isomer formation. JPH05112535A reports that adjusting the base (e.g., using NaOMe instead of KOH) and reaction temperature (60°C vs. reflux) suppresses the formation of 2-amino-4-chloro isomers, improving the yield of the desired 4-amino derivative from 35% to 78%.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF and THF enhance reaction rates for cyclocondensation and substitution steps. US8198443B2 emphasizes the role of triethylamine as a proton scavenger during formylation steps, preventing unwanted side reactions.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Synthetic batches of this compound are validated via:

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Reduction: The compound can undergo reduction reactions, particularly at the chlorine-substituted position, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (CH2Cl2) at low temperatures.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to 4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine exhibit various antimicrobial activities. For instance, studies have shown that derivatives can effectively inhibit multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are associated with severe hospital-acquired infections .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 20 | |

| Compound B | S. aureus | 25 | |

| Compound C | K. pneumoniae | 30 |

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Case studies have demonstrated that certain derivatives of pyrimidines can modulate the activity of ATP-binding cassette transporters, which are often overexpressed in cancer cells, thereby overcoming multidrug resistance .

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound D | MCF-7 | 1.02 | |

| Compound E | MDA-MB-231 | 0.75 | |

| Compound F | HeLa | 1.50 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidine derivatives is crucial for optimizing their biological activities. Studies have shown that modifications at specific positions on the pyrimidine ring can significantly enhance their potency against various biological targets.

Table 4: SAR Insights for Pyrimidine Derivatives

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 2 | Electron-donating groups | Increased potency |

| Position 5 | Halogen substitutions | Variable effects |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine and methylthio groups can participate in hydrophobic interactions and electron-donating effects, respectively . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The placement of chloro at position 5 (vs.

- Aminomethyl vs. Amino Group: The aminomethyl group (CH₂NH₂) at position 4 increases molecular flexibility and hydrogen-bonding capacity compared to the rigid amino group (NH₂) in 4-amino-6-chloro-2-(methylthio)pyrimidine .

- Halogen Effects: Bromo substitution (in 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine) increases molecular weight and polarizability compared to chloro, influencing pharmacokinetics .

Biological Activity

4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group at the 4-position, a chlorine atom at the 5-position, and a methylthio group at the 2-position. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, which can lead to altered cell proliferation and apoptosis.

- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer), A431 (epidermal carcinoma), and others.

- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment:

- Mechanism : Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

- Tested Strains : Various bacterial strains have been tested, showing promising results in inhibiting growth.

Case Studies

-

Cytotoxicity Evaluation :

A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent . -

Anti-inflammatory Studies :

In another study, the compound was assessed for its anti-inflammatory effects through COX-2 inhibition assays. It demonstrated significant inhibition comparable to standard anti-inflammatory drugs, suggesting potential therapeutic applications in inflammatory diseases . -

Structure-Activity Relationship (SAR) :

Research into SAR has identified modifications to the pyrimidine structure that enhance biological activity. Variations in substituents have been systematically studied to optimize potency against specific targets .

Q & A

Q. How to validate the compound’s role in biological assays (e.g., enzyme inhibition)?

- Methodological Answer : Use in vitro assays with purified enzymes (e.g., kinases) and measure IC₅₀ values. Compare with positive controls (e.g., staurosporine) and structurally related pyrimidines. For cellular assays, employ fluorescence-based reporters (e.g., GFP-tagged targets) to quantify inhibition in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.